molecular formula C19H19N3O2 B2745516 1-benzyl-N-(1-cyanocyclobutyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1797189-13-9

1-benzyl-N-(1-cyanocyclobutyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2745516
CAS RN: 1797189-13-9
M. Wt: 321.38
InChI Key: XUMKLXDZQFJPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(1-cyanocyclobutyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZC-403, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

The mechanism of action of BZC-403 is not fully understood, but it is believed to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer, and to block the activation of Akt, a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BZC-403 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules that are involved in leukocyte recruitment. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.

Advantages and Limitations for Lab Experiments

BZC-403 has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to be stable under a variety of conditions. However, BZC-403 is still a relatively new compound, and its effects on different cell types and in different disease models are not fully understood. Additionally, the optimal dosage and administration route for BZC-403 have not been established.

Future Directions

There are many future directions for research on BZC-403. One area of interest is the development of BZC-403 analogs that have improved pharmacokinetic properties and increased potency. Another area of interest is the investigation of the effects of BZC-403 on different cell types and in different disease models. Additionally, the use of BZC-403 in combination with other drugs or therapies is an area of potential research. Overall, BZC-403 has shown great promise as a therapeutic agent, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of BZC-403 involves a multi-step process that begins with the reaction of 1-cyanocyclobutane with benzylamine in the presence of a base to form the corresponding amine. This amine is then reacted with ethyl 2-oxo-4-phenylbutyrate in the presence of a reducing agent to yield the key intermediate, which is then converted to BZC-403 through a series of chemical reactions.

Scientific Research Applications

BZC-403 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.

properties

IUPAC Name

1-benzyl-N-(1-cyanocyclobutyl)-N-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-21(19(14-20)10-6-11-19)17(23)16-9-5-12-22(18(16)24)13-15-7-3-2-4-8-15/h2-5,7-9,12H,6,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMKLXDZQFJPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(1-cyanocyclobutyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.